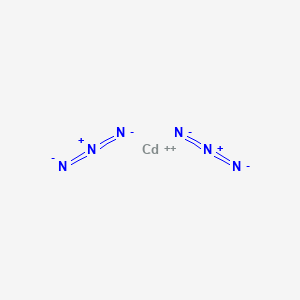
ALUMINUM ZIRCONIUM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum zirconium is a compound that combines the properties of aluminum and zirconium, resulting in a material with unique characteristics. This compound is often used in various industrial applications due to its high strength, corrosion resistance, and thermal stability. It is particularly valued in high-performance environments such as aerospace, automotive, and chemical processing industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum zirconium can be synthesized through various methods, including aluminothermic reduction and molten salt electrolysis. In the aluminothermic reduction method, aluminum is used as a reductant to reduce zirconium oxides, producing this compound alloy and alumina as byproducts. This reaction typically occurs at high temperatures, around 980°C, in a cryolite melt to dissolve the byproduct alumina and promote the formation of this compound alloy in the form of Al₃Zr phase .
Industrial Production Methods: Industrial production of this compound often involves advanced metallurgical processes to ensure even distribution of zirconium within the aluminum matrix. The production process includes melting and casting the two metals together in a controlled environment to prevent oxidation and contamination. The mixture is then cast into molds to form ingots or billets, which can be further processed by forging or rolling to refine the alloy’s grain structure and improve its mechanical properties .
Chemical Reactions Analysis
Types of Reactions: Aluminum zirconium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s high thermal stability and resistance to corrosion.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxygen, halogens, and acids. For example, in oxidation reactions, this compound reacts with oxygen to form aluminum oxide and zirconium oxide. In reduction reactions, this compound can be reduced by hydrogen or carbon at high temperatures to produce pure metals .
Major Products Formed: The major products formed from these reactions include aluminum oxide, zirconium oxide, and various intermetallic compounds such as Al₃Zr. These products are often used in high-temperature applications due to their excellent thermal stability and mechanical properties .
Scientific Research Applications
Aluminum zirconium has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst support due to its excellent thermal shock resistance and low thermal expansion coefficient. In biology and medicine, this compound compounds are used in antiperspirants to reduce sweating by forming insoluble plugs within sweat ducts . In industry, this compound is used in the production of high-strength, corrosion-resistant materials for aerospace and automotive applications .
Mechanism of Action
The mechanism by which aluminum zirconium exerts its effects involves the formation of polymer complexes that block pores and prevent sweat from leaving the body. This is achieved through the hydrolysis of aluminum salts, which form insoluble plugs within sweat ducts. The compound’s high viscosity and gel formation properties are driven by pH and specific aluminum salts upon hydrolysis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to aluminum zirconium include aluminum zirconate, zirconium oxide, and aluminum oxide. These compounds share some properties with this compound, such as high thermal stability and resistance to corrosion.
Uniqueness: this compound stands out due to its combination of high strength, corrosion resistance, and thermal stability. Unlike pure aluminum or zirconium, the alloy retains much of its structural integrity even when exposed to elevated temperatures, making it suitable for high-performance applications .
Conclusion
This compound is a versatile compound with unique properties that make it valuable in various scientific and industrial applications. Its high strength, corrosion resistance, and thermal stability make it an ideal material for high-performance environments. The compound’s ability to undergo various chemical reactions and its wide range of applications in chemistry, biology, medicine, and industry further highlight its importance in modern technology.
Properties
CAS No. |
12004-50-1 |
|---|---|
Molecular Formula |
Al2Zr |
Molecular Weight |
145.187 |
IUPAC Name |
aluminum;zirconium |
InChI |
InChI=1S/2Al.Zr |
InChI Key |
ZGUQGPFMMTZGBQ-UHFFFAOYSA-N |
SMILES |
[Al].[Al].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


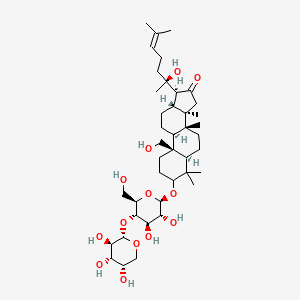

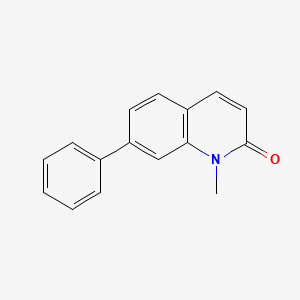
![2-(1H-benzo[d]imidazol-2-yl)-4,5-dihydrooxazole](/img/structure/B576833.png)
![(5Z)-3-methyl-5-[[(1R,4S,7R)-4,8,8-trimethyl-9-tricyclo[5.2.2.01,5]undec-5-enyl]methylidene]furan-2-one](/img/structure/B576838.png)
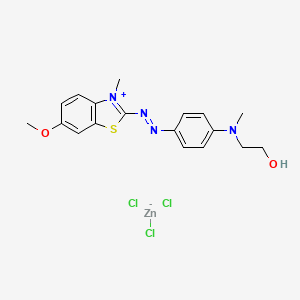
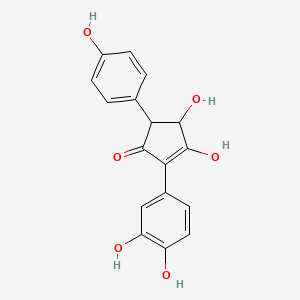




![1,2,3,4,6,7,8,9-Octafluoro-5,5-diphenyl-5H-dibenzo[b,d]germole](/img/structure/B576852.png)
